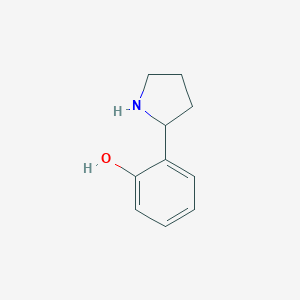

2-(2-Pyrrolidinyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11-12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRAHXXJLSDRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ligand Modification and Tuning:a Central Theme is the Rational Design and Synthesis of New Ligand Variations. This Involves Modifying Both the Amino and the Phenol Components of the Scaffold.

Varying the Amino Group: The pyrrolidine (B122466) ring can be replaced with other cyclic or acyclic amines. Substituents can be introduced on the pyrrolidine ring to create a more defined and constrained chiral pocket, as seen in the development of ProPhenol ligands with bulky groups at the C5 position of the pyrrolidine. acs.org

Modifying the Phenol (B47542) Ring: Electron-donating or electron-withdrawing groups can be placed on the phenol ring to alter the acidity of the hydroxyl group and the electronic character of the metal center it coordinates to. This electronic tuning can have a profound impact on the catalyst's activity and selectivity.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 2 Pyrrolidinyl Phenol

The definitive structural characterization of 2-(2-Pyrrolidinyl)phenol, a molecule featuring both a phenolic and a pyrrolidine (B122466) moiety, relies on a suite of advanced analytical techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray crystallography collectively provide an unambiguous determination of its atomic connectivity, functional groups, molecular weight, and three-dimensional arrangement in space.

Mechanistic Investigations of Chemical Reactions Involving 2 2 Pyrrolidinyl Phenol

Reaction Pathway Elucidation in Synthetic Transformations

Understanding the step-by-step sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For transformations involving 2-(2-Pyrrolidinyl)phenol, researchers employ a combination of experimental and computational methods to elucidate reaction pathways.

In the context of its synthesis, the formation of the pyrrolidine (B122466) ring often proceeds through well-established routes such as the cyclization of amino alcohols or the reductive amination of dicarbonyl compounds. For instance, the conversion of glutamic acid to 2-pyrrolidone, a related structure, involves dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.net Such pathways provide a foundational understanding of how the pyrrolidinyl moiety can be constructed.

When this compound participates in reactions, such as the Mannich reaction, the pathway often begins with the formation of an iminium ion from the pyrrolidine and an aldehyde. acs.orgnih.govnih.gov This electrophilic intermediate is then attacked by a nucleophile, such as the enol form of a ketone. ru.nl The phenolic group can influence this pathway, potentially by acting as an internal proton source or by coordinating to catalysts. In oxidative coupling reactions, the phenol (B47542) can be oxidized to a phenoxy radical, which then engages in C-C or C-O bond formation. wikipedia.org The specific pathway is often a delicate balance of competing mechanisms, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and sequential proton-loss electron transfer (SPLET), particularly in reactions with free radicals. nih.gov

Detailed mechanistic studies on related systems, like the rhodium-catalyzed amination of phenols, reveal the importance of keto-enol tautomerization facilitated by metal-arene π-coordination, a process that could be relevant to reactions involving this compound. researchgate.net Similarly, investigations into the deformylation of aldehydes catalyzed by cytochrome P450 mimics suggest that hydrogen atom abstraction can be a key initiating step, leading to a cascade of radical reactions. mdpi.com

Influence of Pyrrolidinyl and Phenolic Moieties on Reaction Kinetics and Thermodynamics

The pyrrolidinyl and phenolic groups within this compound exert a significant influence on the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions.

The pyrrolidine moiety , as a secondary amine, is basic and nucleophilic. In reactions like the Mannich or Knoevenagel condensations, it can act as a catalyst by forming a more reactive enamine or iminium ion intermediate. acs.orgunl.pt The formation of these intermediates alters the reaction kinetics, often providing a lower energy pathway compared to the uncatalyzed reaction. nih.gov The thermodynamics of these initial steps are governed by the equilibrium between the starting materials and the enamine/iminium ion, which is influenced by the solvent and the nature of the carbonyl compound. acs.org

The phenolic moiety has a dual role. The hydroxyl group is a weak acid and can act as a proton donor, which can be crucial in steps involving proton transfer. nih.gov It is also a hydrogen-bond donor, which can stabilize transition states and intermediates, thereby affecting the reaction kinetics. ustc.edu.cn The electronic properties of the phenol ring, activated by the hydroxyl group, make it susceptible to electrophilic substitution but also allow it to be oxidized to a phenoxy radical. wikipedia.org The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key thermodynamic parameter that influences the rate of hydrogen atom abstraction reactions. ustc.edu.cn

The interplay between the two moieties is also critical. Intramolecular hydrogen bonding between the phenolic proton and the pyrrolidine nitrogen can affect the nucleophilicity of the amine and the acidity of the phenol. This interaction can pre-organize the molecule for certain reactions, influencing both kinetic and thermodynamic parameters. In metal-catalyzed reactions, the phenolic oxygen and the pyrrolidine nitrogen can act as a bidentate ligand, coordinating to a metal center and influencing the catalytic activity and selectivity.

Kinetic studies on the reaction of phenols with free radicals have shown that reaction rates are highly dependent on the phenol's substituents and the solvent. ustc.edu.cn For example, an Evans-Polanyi relationship has been established between the activation energy and the O-H bond dissociation enthalpy for a series of phenols, demonstrating a direct link between thermodynamics and kinetics. ustc.edu.cn

Studies on Regioselectivity and Stereoselectivity in Aminoalkylation and Coupling Reactions

Regioselectivity and stereoselectivity are crucial aspects of synthesis, and the structure of this compound can be exploited to control these outcomes in various reactions.

Regioselectivity refers to the preferential reaction at one site over another. In the aminoalkylation of phenols (a Mannich-type reaction), the incoming electrophile (derived from the pyrrolidine and an aldehyde) typically adds to the ortho position relative to the hydroxyl group. This is due to the activating and directing effect of the hydroxyl group. However, the regioselectivity can be influenced by the reaction conditions. For instance, in the reaction of β-aminocarbonates with phenols, the regioselectivity of the alkylation depends on the nature of the nucleophile, with some conditions favoring attack at the more sterically hindered carbon of a cyclic aziridinium (B1262131) intermediate under thermodynamic control. researchgate.netresearchgate.net In the direct arylation of β-alkenyl pyrroline, excellent regioselectivity for 1,2-addition is achieved with electron-rich arenes like phenols and indoles. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The chiral center at the 2-position of the pyrrolidine ring in this compound makes it a valuable chiral ligand or catalyst for asymmetric synthesis. In coupling reactions, if the compound is used as a chiral ligand for a metal catalyst, it can induce enantioselectivity by creating a chiral environment around the metal center. For example, proline and its derivatives, which share the pyrrolidinyl motif, are widely used as organocatalysts in asymmetric Mannich reactions, often yielding products with high diastereo- and enantioselectivity. ru.nl The stereochemical outcome is often rationalized by transition state models where the catalyst and substrates are arranged to minimize steric hindrance. In some cases, the use of an enantiomerically pure pyrrolidine-based starting material can lead to stereoselective ring expansion reactions. researchgate.netresearchgate.net

The table below summarizes some findings on selectivity in related reactions.

| Reaction Type | Reactants | Key Factor Influencing Selectivity | Observed Outcome | Reference |

|---|---|---|---|---|

| Aminoalkylation | 2-Naphthol, Aromatic Aldehydes, Pyrrolidine | Microwave irradiation on acidic alumina | Regioselective formation of Betti bases | rsc.org |

| Arylation | β-Alkenyl Pyrroline, Phenols/Indoles | Inherent reactivity of substrates | Excellent regioselectivity for α-arylated products | nih.gov |

| Asymmetric Mannich Reaction | Ketone, Aldehyde, Aniline | L-proline catalyst | High enantioselectivity (e.g., 94% ee) | ru.nl |

| Ring Expansion | Enantiomerically pure pyrrolidine-based carbonate, Phenols | Chiral pyrrolidine backbone | Stereoselective synthesis of optically active 3-substituted piperidines | researchgate.netresearchgate.net |

Characterization of Reactive Intermediates (e.g., Meisenheimer complexes, iminium ions, carbocations)

The direct observation and characterization of short-lived reactive intermediates are key to confirming reaction mechanisms. beilstein-journals.orglumenlearning.com In reactions involving this compound, several types of intermediates are postulated.

Iminium Ions: These are frequently formed in reactions where the pyrrolidine moiety reacts with an aldehyde or ketone, such as in the Mannich reaction. acs.orgru.nl The iminium ion is a powerful electrophile that activates the carbonyl compound towards nucleophilic attack. acs.org Their existence is often inferred from kinetic data and the nature of the final products, but they can sometimes be observed using spectroscopic techniques like NMR under specific conditions. nih.gov For example, pyrrolidine is known to catalyze reactions via iminium ion activation. researchgate.net

Meisenheimer Complexes: These are adducts formed between an electron-rich species (a nucleophile) and an electron-deficient aromatic ring. wikipedia.orgscribd.com In the context of nucleophilic aromatic substitution (SNAr) on a phenol derivative (for instance, if the ring were substituted with strongly electron-withdrawing groups), the pyrrolidine moiety could act as an intramolecular nucleophile, or an external nucleophile could attack the ring, forming a Meisenheimer complex. libretexts.orgnih.gov These complexes are often colored and can be characterized by UV-Vis and NMR spectroscopy. nih.gov While typically transient, stable spirocyclic Meisenheimer complexes can be formed through intramolecular SNAr reactions. nih.gov

Carbocations: Carbocation intermediates can be formed in SN1-type reactions, particularly if a leaving group is attached to a carbon atom that can form a stabilized cation. libretexts.org While less common for this specific compound unless under strongly acidic conditions, related structures can involve carbocation-like transition states. For example, the stability of benzylic carbocations favors SN1 mechanisms in related systems. libretexts.org

The table below provides an overview of these reactive intermediates.

| Intermediate | Formation Context | Role in Reaction | Characterization Methods | Reference |

|---|---|---|---|---|

| Iminium Ion | Reaction of pyrrolidine with aldehydes/ketones (e.g., Mannich reaction) | Electrophilic species, activates carbonyl for nucleophilic attack | Kinetic studies, NMR spectroscopy | acs.orgnih.govru.nl |

| Meisenheimer Complex | Nucleophilic attack on an electron-deficient aromatic ring | Intermediate in Nucleophilic Aromatic Substitution (SNAr) | UV-Vis spectroscopy, NMR spectroscopy, X-ray crystallography | wikipedia.orglibretexts.orgnih.gov |

| Carbocation | SN1 reactions, acid-catalyzed processes | Electrophilic intermediate | Inferred from reaction kinetics and product analysis | libretexts.org |

Solvent Effects and Catalytic Activation Mechanisms

The choice of solvent and the presence of a catalyst can dramatically alter the mechanism, rate, and selectivity of a reaction.

Solvent Effects: Solvents can influence reactions in several ways: by stabilizing or destabilizing reactants, transition states, and intermediates; by participating directly in the reaction; or by altering the conformation of reactants. numberanalytics.com

Polar protic solvents (e.g., water, alcohols) are effective at stabilizing charged species like carbocations and anions through hydrogen bonding. This can favor SN1-type mechanisms and can also influence reactions involving phenoxides. nih.govlibretexts.org

Polar aprotic solvents (e.g., DMF, DMSO) are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles, favoring SN2-type reactions. libretexts.org

Nonpolar solvents (e.g., alkanes) are generally preferred for studying intrinsic reaction mechanisms like Hydrogen Atom Transfer (HAT) without the complication of strong solute-solvent interactions. ustc.edu.cn

The reaction of phenols with free radicals, for example, can proceed through different mechanisms (HAT, SPLET, PCET) depending on the solvent's ability to accept hydrogen bonds and solvate anions. nih.gov

Catalytic Activation: Catalysts provide an alternative, lower-energy reaction pathway. For reactions involving this compound, several catalytic activation strategies are relevant.

Acid Catalysis: A Brønsted or Lewis acid can protonate the phenolic hydroxyl group, making it a better leaving group, or activate a carbonyl group for nucleophilic attack by the pyrrolidine.

Base Catalysis: A base can deprotonate the phenol to form a more nucleophilic phenoxide ion, which is important in reactions like Williamson ether synthesis or some coupling reactions. mdpi.com

Organocatalysis: The pyrrolidine moiety itself can act as an organocatalyst. As seen in proline catalysis, it can activate carbonyl compounds by forming enamines or iminium ions. acs.orgru.nl This type of activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile. acs.org

Transition Metal Catalysis: The compound can act as a ligand for a transition metal (e.g., Rh, Pd, Cu), which can then catalyze a variety of transformations. researchgate.netmdpi.comrsc.org For example, rhodium catalysts have been used for the amination of phenols, proceeding through a proposed η⁶-phenol complex that facilitates keto-enol tautomerization. researchgate.net In other cases, a metal catalyst activates a C-C bond for cleavage, as seen in the rhodium-catalyzed hydrogenolysis of 2,2'-methylenediphenols. nih.gov

The specific mechanism of catalytic activation depends on the nature of the catalyst, the substrate, and the reaction conditions. For example, in the hydrogenation of phenol, the mechanism on a metal catalyst like Pt/C or Rh/C is believed to follow a Langmuir-Hinshelwood model where adsorbed phenol reacts with hydrogen on the catalyst surface. bohrium.com

Computational Chemistry and Theoretical Modeling of 2 2 Pyrrolidinyl Phenol

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Molecular Geometry Optimization and Conformational Analysis

The first step in the theoretical investigation of 2-(2-Pyrrolidinyl)phenol involves optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the minimum energy. ntnu.no For molecules with flexible parts, like the pyrrolidine (B122466) ring in this compound, a conformational analysis is crucial. This analysis explores the various spatial orientations (conformers) that the molecule can adopt due to rotation around its single bonds. scribd.com

The stability of different conformers is influenced by factors such as intramolecular hydrogen bonding. In this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the pyrrolidine ring, which significantly stabilizes the conformation. nih.gov Theoretical calculations can determine the relative energies of these conformers, identifying the most energetically favorable ones. researchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to obtain optimized geometries and compare the stability of different conformers. nih.govajrcps.com The agreement between theoretically predicted geometries and experimental data, where available, serves as a validation of the computational method used. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for Phenol (B47542) Derivatives

| Parameter | DFT/B3LYP Value (Å or °) | HF Value (Å or °) | Reference |

|---|---|---|---|

| C1-C2 Bond Length | 1.395 | 1.385 | semanticscholar.org |

| C2-C3 Bond Length | 1.385 | 1.378 | semanticscholar.org |

| C-O Bond Length | 1.365 | 1.358 | longdom.org |

| O-H Bond Length | 0.965 | 0.945 | longdom.org |

| C-N Bond Length | 1.380 | 1.375 | longdom.org |

| C-C-C Bond Angle | 120.1 | 120.2 | semanticscholar.org |

| C-O-H Bond Angle | 108.9 | 107.8 | longdom.org |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. uchile.cl DFT calculations provide valuable information about the distribution of electrons within the molecule, including the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov For phenolic compounds, the HOMO is typically localized on the phenol ring, while the LUMO distribution can vary depending on the substituents. nih.gov

Mulliken population analysis and molecular electrostatic potential (MEP) maps are other outputs of DFT calculations that reveal the charge distribution. ajrcps.com The MEP map, in particular, visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactive sites.

Table 2: Frontier Molecular Orbital (FMO) Energies for a Substituted Phenol

| Parameter | Energy (eV) | Reference |

|---|---|---|

| E (HOMO) | -3.2606 | nih.gov |

| E (LUMO) | -1.7673 | nih.gov |

| Energy Gap (ΔE) | 1.4933 | nih.gov |

Note: This data is for 2-(2,3-dihydro-1H-perimidin-2-yl)phenol and serves as an illustrative example of FMO analysis in a related compound. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations have become a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

These theoretical predictions are often in good agreement with experimental values and can be invaluable for assigning signals in complex spectra and for confirming the structure of a synthesized compound. researcher.life The accuracy of these predictions can be further improved by using advanced computational models and by considering solvent effects. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. rsc.org This method is particularly useful for predicting and understanding the electronic absorption spectra (UV-Vis spectra) of compounds like this compound. mdpi.com

TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption bands. redalyc.org This information allows for a theoretical prediction of the UV-Vis spectrum, which can then be compared with experimental measurements to validate the computational model and to gain insight into the nature of the electronic transitions (e.g., π-π* or n-π* transitions). mdpi.comredalyc.org

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry, and DFT in particular, plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. ustc.edu.cnmdpi.com

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. ustc.edu.cn Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is a key factor in understanding the reaction kinetics. ustc.edu.cnmdpi.com For reactions involving phenols, theoretical studies can distinguish between different mechanisms, such as hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET). ustc.edu.cn

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. github.ioresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and explore the conformational landscape of a molecule like this compound. github.io

These simulations are particularly useful for understanding how the molecule behaves in a solvent and for studying intermolecular interactions, such as hydrogen bonding with solvent molecules or interactions with other molecules in the system. rsc.org MD simulations can provide insights into the flexibility of the molecule, the lifetimes of different conformations, and the thermodynamic properties of the system. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other chemical species in a complex environment.

Catalytic Applications in Asymmetric Organic Transformations

2-(2-Pyrrolidinyl)phenol as a Chiral Ligand Platform

The effectiveness of this compound as a chiral ligand stems from its bidentate nature, possessing both a nitrogen and an oxygen donor atom. This allows it to form stable chelate complexes with a range of metal centers. The inherent chirality of the pyrrolidine (B122466) ring is the primary source of asymmetric induction, creating a chiral environment around the metal's active site.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a biased environment that favors the formation of one enantiomer over the other. numberanalytics.com For ligands based on the this compound framework, several key principles govern their ability to induce asymmetry in metal-ligand complexes. The inherent chirality of the ligand is fundamental to creating a chiral metal complex, which in turn activates substrates or reagents to achieve stereoselectivity. acs.org

Furthermore, the concept of "metal-ligand cooperation" can be a powerful design principle. In some cases, functional groups on the ligand can actively participate in the catalytic cycle, for instance, through hydrogen bonding interactions that help to orient the substrate. nih.gov This bifunctional nature can lead to significant rate acceleration and enhanced enantioselectivity. nih.gov The choice of the metal itself is also a critical design parameter, as different metals can exhibit varying reactivity and selectivity profiles. numberanalytics.com

The this compound scaffold, as an aminophenolate ligand, readily forms chelate complexes with a variety of transition metals. nih.gov The deprotonated phenolic oxygen acts as a "hard" donor, while the pyrrolidine nitrogen is a "softer" donor, allowing for effective coordination with a range of metals including copper (Cu), palladium (Pd), nickel (Ni), rhodium (Rh), and zinc (Zn). nih.gov

The coordination of these ligands to a metal center can result in the formation of complexes with specific geometries. For instance, with octahedral metal centers, linear tetradentate ligands derived from similar chiral backbones can form cis-α and cis-β isomers, both of which feature a stereogenic metal center. acs.org The chiral backbone of the ligand is crucial in dictating the preferred coordination mode and the stereochemistry at the metal. uni-marburg.de

Nickel complexes of aminophenolate ligands have been synthesized and characterized, showing activity in cross-coupling reactions. nih.gov The aminophenolate architecture offers attractive design features, such as a sterically less encumbered oxygen atom compared to related amido groups, which can allow for better access of substrates to the metal center. nih.gov The synthesis of such complexes can be achieved by reacting the aminophenol ligand with a suitable metal precursor, such as [(2,4-lutidine)2NiCl2]. nih.gov

The coordination chemistry of these ligands is not limited to monomeric species. For example, related ProPhenol ligands have been shown to spontaneously form chiral dinuclear metal complexes with reagents like diethylzinc (B1219324) (Et2Zn). acs.org This highlights the versatility of the coordination modes available to this class of ligands. The study of these metal complexes, often utilizing techniques like X-ray crystallography, is essential for understanding their structure and catalytic activity. nih.gov

Applications in Asymmetric Reduction and Oxidation

Derivatives of this compound have been successfully employed as chiral ligands in metal-catalyzed asymmetric reduction and oxidation reactions. The pyrrolidine nitrogen and the phenolic oxygen can coordinate to a metal center, creating a defined chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric Reduction:

A notable application of pyrrolidinyl-containing ligands is in the asymmetric hydrogenation of ketones. Ruthenium complexes incorporating chiral diamine ligands have demonstrated high activity and enantioselectivity. For instance, a Ru catalyst with a diamine ligand featuring a pyrrolidinyl moiety effectively catalyzes the hydrogenation of various ketones. nih.gov The structure of the substituent on the diamine ligand can influence the enantiomeric excess (ee) of the resulting chiral secondary alcohols. nih.gov Specifically, the use of a diamine ligand with a pyrrolidinyl group, (R)-2d, resulted in the formation of the S-alcohol product with a significant degree of enantioselectivity. nih.gov

The hydrogenation of substituted pyridines to chiral piperidines is another important reduction. (2-Pyrrolidinyl)pyridines have been hydrogenated using catalysts like Adams catalyst (PtO₂) in acetic acid to yield the corresponding 2-(2-pyrrolidinyl)piperidines. rsc.org The stereochemical outcome of such reductions is influenced by the reaction conditions and the substitution pattern on the pyridine (B92270) ring. rsc.org

The borane (B79455) reduction of prochiral ketones, catalyzed by in situ generated oxazaborolidines from chiral amino alcohols, is a well-established method for producing chiral secondary alcohols with high enantioselectivity. researchgate.net

Interactive Table 1: Asymmetric Reduction Catalyzed by Pyrrolidinyl-Containing Ligands

| Substrate | Catalyst/Ligand | Reducing Agent | Product | Enantiomeric Excess (ee) | Reference |

| Ketones | Ru complex with (R)-pyrrolidinyl diamine ligand | H₂ | Chiral Secondary Alcohol | High | nih.gov |

| (2-Pyrrolidinyl)pyridines | Adams catalyst (PtO₂) | H₂ | 2-(2-Pyrrolidinyl)piperidines | N/A (Diastereoselective) | rsc.org |

| Prochiral Aromatic Ketones | Exo- and endo-2-hydroxy-3-(1-methyl-2-pyrrolyl)methylaminobornanes | Borane | Chiral Secondary Alcohol | High | researchgate.net |

| α-Amino Acetophenones | Ipc₂BCl | Borane | β-Amino Alcohols | 75-99% | researchgate.net |

Asymmetric Oxidation:

In the realm of asymmetric oxidation, iron complexes bearing chiral ligands derived from pyrrolidine have shown promise. A non-heme iron(II) complex with a rigid chiral tetradentate ligand incorporating a 2-(2-pyrrolidinyl)pyrrolidine backbone serves as an effective catalyst for the oxidation of alkenes and sulfides. nih.gov This system, inspired by the natural antibiotic bleomycin, demonstrates how the specific geometry enforced by the pyrrolidinyl ligand controls the stereoselectivity of the oxidation process. nih.gov

Organocatalysis Utilizing this compound Derivatives

The field of organocatalysis has seen a surge in the use of small organic molecules to catalyze asymmetric reactions. Pyrrolidine derivatives, particularly those derived from the amino acid proline, are central to this field. They typically operate by forming a nucleophilic enamine or a transient iminium ion with the substrate. Bifunctional derivatives of this compound, where the phenol (B47542) group acts as a hydrogen-bond donor to activate the electrophile, are particularly effective.

These organocatalysts have been applied to a wide range of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. nih.gov For example, prolinamide derivatives derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been used for the Michael addition of aldehydes to β-nitroalkenes. nih.gov The trifluoromethanesulfonamide (B151150) group acts as a potent hydrogen-bond donor, enhancing the catalyst's activity. nih.gov

In another example, aminophenol organocatalysts activate both the substrate and the reagent in the reaction between N-phosphinoylimines and pinacol (B44631) allylboronic ester, leading to high enantioselectivities. beilstein-journals.org The internal hydrogen bond between the catalyst and the P=O group of the imine is believed to be crucial for achieving high stereocontrol. beilstein-journals.org Similarly, pyrrolidine-camphor derived organocatalysts have been designed to synergistically activate both nucleophilic and electrophilic partners through enamine formation and hydrogen bonding, respectively. nih.gov

The Michael addition of ketones to nitroolefins is a benchmark reaction for testing new organocatalysts. Pyrrolidine derivatives bearing a sulfoxide (B87167) moiety have proven effective in the addition of cyclic ketones to aromatic β-nitroolefins. mdpi.com Furthermore, N-alkyl-2,2′-bipyrrolidine derivatives catalyze the Michael addition of both ketones and aldehydes to nitroolefins, yielding products with high enantioselectivity. researchgate.net

Interactive Table 2: Organocatalytic Reactions Using this compound Derivatives

| Reaction Type | Catalyst Type | Substrates | Product Type | Yield | Enantiomeric/Diastereomeric Ratio | Reference |

| Michael Addition | D-Prolinamides | Aldehydes, β-Nitroalkenes | γ-Nitroaldehydes | N/A | High | nih.gov |

| Allylation | Aminophenol catalyst | N-Phosphinoylimines, Pinacol allylboronic ester | Homoallylic amines | Good | 76-98% ee | beilstein-journals.org |

| Aldol Reaction | Pyrrolidinyl-camphor catalyst | Isatins, Acetone | Spiro-oxindoles | Up to 99% | Up to 80% ee | nih.gov |

| Michael Addition | Pyrrolidine-sulfoxide catalyst | Cyclohexanone, β-Nitrostyrene | Michael Adducts | Good | High | mdpi.com |

| Michael Addition | N-i-Pr-2,2′-bipyrrolidine | Ketones/Aldehydes, Nitroolefins | 1,4-Adducts | Excellent | up to 95% ee, dr up to 95:5 | researchgate.net |

| [2+2+1] Annulation | Bifunctional chiral squaramide | Aldehyde, Glycine ester, Benzoylacetonitrile | Functionalized 2-pyrrolines | Up to 78% | >20:1 dr, up to 94:6 er | sci-hub.se |

Supramolecular Chemistry and Self Assembly of 2 2 Pyrrolidinyl Phenol Derivatives

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly and molecular recognition capabilities of 2-(2-Pyrrolidinyl)phenol derivatives are fundamentally governed by a suite of non-covalent interactions. libretexts.org The primary forces at play include hydrogen bonding and π-π stacking, which dictate the geometry and stability of the resulting supramolecular structures. mdpi.comrsc.org

Hydrogen Bonding: The this compound scaffold contains both a strong hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyrrolidine (B122466) nitrogen atom). This allows for several key hydrogen bonding motifs:

Intramolecular Hydrogen Bonding: A strong intramolecular O-H···N hydrogen bond can form between the phenolic proton and the nitrogen of the pyrrolidine ring, creating a stable six-membered ring. This interaction significantly influences the conformation of the molecule, fixing the relative orientation of the phenol (B47542) and pyrrolidine rings.

Intermolecular Hydrogen Bonding: Molecules can interact with each other to form extended networks. The phenolic hydroxyl group can donate a proton to the pyrrolidine nitrogen of a neighboring molecule, leading to the formation of head-to-tail chains or cyclic oligomers. mdpi.com In co-crystal systems, the phenol can form robust O-H···N hydrogen bonds with other basic molecules like pyridines, often resulting in non-centrosymmetric crystal structures. rsc.orgresearchgate.net The strength of these interactions is a critical factor in crystal engineering. ul.ienih.gov

π-π Stacking: The aromatic phenol ring is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of larger assemblies in both the solid state and solution. wikipedia.org These interactions arise from a combination of electrostatic and dispersion forces between electron-rich π-systems. rsc.orgscirp.org The geometry of these interactions can vary:

Parallel-displaced: The most common and energetically favorable arrangement, where the rings are parallel but offset from one another.

T-shaped (edge-to-face): Where the edge of one aromatic ring (the electropositive hydrogens) points towards the face of another (the electronegative π-cloud).

Face-to-face (eclipsed): Generally less favorable due to electrostatic repulsion unless one ring is electron-deficient and the other is electron-rich. libretexts.org

The interplay between robust, directional hydrogen bonds and weaker, less directional π-π stacking interactions dictates the final supramolecular architecture. nih.gov Theoretical calculations and crystal structure analyses of related systems show that these interactions work cooperatively to build complex and stable three-dimensional networks. nih.gov

| Interaction Type | Description | Typical Energy (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| Hydrogen Bond (O-H···N) | Interaction between the phenolic hydroxyl group and a nitrogen acceptor. Can be intramolecular or intermolecular. | 3 - 9 | Directional; crucial for defining primary structure (e.g., chains, dimers). researchgate.net |

| π-π Stacking | Attractive interaction between aromatic rings. | 1 - 3 | Less directional; important for packing and stabilizing layers or columns. scirp.org |

| C-H···π Interaction | Weak hydrogen bond between an aliphatic or aromatic C-H and a π-system. | 0.5 - 2.5 | Contributes to overall crystal packing and conformational stability. mdpi.com |

| Van der Waals Forces | General dispersion and dipole-dipole forces. | Variable | Omnipresent; contribute to the overall cohesion of the assembly. libretexts.org |

Molecular Recognition and Host-Guest Chemistry with Pyrrolidinyl-Phenol Scaffolds

Molecular recognition, the specific binding of a guest molecule to a complementary host, is a cornerstone of supramolecular chemistry. wikipedia.orgnumberanalytics.com The this compound scaffold is exceptionally well-suited for molecular recognition due to its inherent chirality and defined arrangement of functional groups. The C2 position of the pyrrolidine ring is a stereocenter, meaning the molecule exists as two non-superimposable enantiomers, (R) and (S).

This chirality is the key to enantioselective recognition, where a chiral host preferentially binds to one enantiomer of a chiral guest. nih.gov Chiral pyrrolidine derivatives, particularly those derived from the amino acid proline, are among the most powerful and widely used organocatalysts in asymmetric synthesis. tcichemicals.com They operate by forming a transient host-guest complex with a substrate, creating a chiral environment that directs a chemical reaction to produce one enantiomer of the product in excess. researchgate.net

In the context of a this compound scaffold:

The rigid framework, locked by the intramolecular hydrogen bond, creates a well-defined binding pocket.

The chiral pyrrolidine ring projects its substituents into this pocket, allowing for stereospecific interactions with a guest molecule.

The phenolic hydroxyl group can act as an additional binding site, forming hydrogen bonds to further anchor and orient the guest.

This principle has been successfully applied in numerous asymmetric reactions using catalysts with a chiral pyrrolidine core, demonstrating the scaffold's ability to achieve high levels of molecular recognition. researchgate.net This host-guest interaction can be likened to the selective binding observed in biological systems, such as enzyme-substrate interactions. mdpi.com

| Reaction Type | Catalyst Type | Guest (Substrate) | Key Recognition Interaction | Reported Enantioselectivity |

|---|---|---|---|---|

| Michael Addition | N-Alkyl-2,2′-bipyrrolidine | Ketones and Nitroolefins | Enamine formation and H-bonding | Up to 98% ee. researchgate.net |

| Aldol (B89426) Reaction | Proline and derivatives | Aldehydes and Ketones | Enamine formation, H-bonding | Often >90% ee. tcichemicals.com |

| Mannich Reaction | Chiral Pyrrolidine-Thiourea | Imines and Nucleophiles | Dual activation via H-bonding | High yields and enantioselectivity. jst.go.jp |

Self-Assembly Processes Leading to Organized Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.comnih.gov For chiral molecules like this compound derivatives, this process can be hierarchical, where chirality at the molecular level is transferred to the macroscopic scale, resulting in complex and beautiful architectures. frontiersin.orgacs.org

The assembly process is driven by the interactions detailed in section 7.1. A typical pathway might involve:

Primary Assembly: Molecules initially form discrete, well-defined aggregates, such as dimers or trimers, through the strongest and most directional interactions, typically intermolecular O-H···N hydrogen bonds. mdpi.com

Secondary Assembly: These primary units then organize into larger structures. For example, hydrogen-bonded chains can pack together via π-π stacking and van der Waals forces to form one-dimensional (1D) fibers or tapes. nih.gov

Hierarchical Structuring: The inherent chirality of the building block can induce a twist in these 1D structures, causing them to wind into helical ribbons or nanotubes. The handedness of the resulting helix (left or right) is dictated by the absolute stereochemistry ((R) or (S)) of the pyrrolidine unit. acs.orgmdpi.com

Studies on related chiral molecules, such as amino acids and functionalized chromophores, have shown that this process can lead to a variety of morphologies, from crystalline sheets to entangled fibrillar networks that can form hydrogels. mdpi.comnih.govbeilstein-journals.org The final architecture is a result of a delicate balance between competing non-covalent forces, and small changes to the molecular structure or the environment (like solvent or temperature) can dramatically alter the resulting supramolecular form.

| Architecture | Driving Interactions | Influence of Chirality | Example System |

|---|---|---|---|

| 1D Chains/Fibers | Directional H-bonding (head-to-tail) | Can impart a helical twist to the chain | Fmoc-Phenylalanine. mdpi.com |

| 2D Sheets | H-bonding networks, π-π stacking | Can induce curvature or chiral surface patterns | Racemic Phenylalanine. nih.gov |

| Helical Tapes/Tubes | H-bonding, π-π stacking, Hydrophobic effects | Directly determines the handedness (M or P) of the helix | Chiral Diketopyrrolopyrroles. nih.gov |

| Vesicles | Hydrophobic effects, π-π stacking | Can create chiral surfaces for recognition events | H8-BINOL derivatives. mdpi.com |

Design and Fabrication of Functional Supramolecular Materials

The ultimate goal of studying self-assembly is to design and fabricate functional materials where the properties arise from the ordered arrangement of the molecular components. frontiersin.org The predictable self-assembly and potent molecular recognition capabilities of this compound derivatives make them highly promising candidates for a variety of advanced materials.

By modifying the core scaffold—for instance, by adding functional groups to the phenol ring or the pyrrolidine—one can tune the intermolecular interactions to target specific structures and functions:

Chiral Separation and Catalysis: Three-dimensional porous networks built from enantiopure this compound could serve as the stationary phase in chiral chromatography, selectively retaining one enantiomer from a racemic mixture. If catalytic groups are incorporated, these materials could function as highly efficient and recyclable heterogeneous asymmetric catalysts.

Nonlinear Optical (NLO) Materials: The formation of non-centrosymmetric crystal structures, which is common for chiral molecules and phenol-base co-crystals, is a prerequisite for second-harmonic generation (SHG), an important NLO property. rsc.orgresearchgate.net

Chiral Sensors: Monolayers or thin films of self-assembled chiral derivatives can create chiral surfaces. These surfaces could be used in sensing applications, where the binding of a specific analyte induces a measurable change in an optical property, such as fluorescence or circular dichroism, allowing for highly sensitive and selective detection of chiral molecules. nih.govmdpi.com

Smart Materials: Since supramolecular assemblies are held together by relatively weak, reversible bonds, they can be designed to respond to external stimuli like pH, temperature, or light. This could lead to the development of "smart" materials such as injectable hydrogels for drug delivery that release their payload in response to specific biological cues. frontiersin.org

The design of these materials relies on a deep understanding of the fundamental principles of crystal engineering and supramolecular chemistry, translating the encoded information at the molecular level into tangible functions at the macroscopic scale. researchgate.netias.ac.in

| Material Type | Underlying Supramolecular Property | Potential Application |

|---|---|---|

| Porous Crystalline Solid | Chiral recognition sites within a 3D network | Heterogeneous asymmetric catalysis, chiral separations. |

| Non-Centrosymmetric Crystal | Spontaneous assembly into an acentric space group | Second-Harmonic Generation (NLO materials). rsc.org |

| Self-Assembled Monolayer/Film | Formation of a chiral surface | Chiral sensors, enantioselective electrodes. mdpi.com |

| Supramolecular Gel | Formation of an entangled fibrillar network | Stimuli-responsive drug delivery, tissue engineering scaffolds. mdpi.com |

Q & A

Basic: What synthetic strategies are effective for producing 2-(2-Pyrrolidinyl)phenol derivatives, and how can their purity be validated?

Methodological Answer:

The synthesis of this compound derivatives often involves annulation reactions or condensation of pyrrolidine moieties with phenolic precursors. For example, a formal [5+1]-annulation reaction between prop-2-ynylsulfonium salts and phenolic substrates can yield structurally complex derivatives . Post-synthesis, purity validation requires:

- Chromatography : HPLC or TLC to monitor reaction progress.

- Spectroscopic Techniques : / NMR to confirm structural integrity and detect impurities.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

- Elemental Analysis : To verify stoichiometric composition.

Basic: How can the molecular structure and supramolecular interactions of this compound be characterized experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving molecular geometry and intermolecular interactions. For instance, studies on related Schiff base derivatives reveal intramolecular hydrogen bonds (e.g., O–H⋯N) and layered packing via intermolecular C–H⋯O interactions . Complementary techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., phenolic O–H stretching at ~3200 cm).

- UV-Vis Spectroscopy : For electronic transitions in conjugated systems.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

Advanced: What computational methods are suitable for predicting nonlinear optical (NLO) properties in this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) is widely used to calculate polarizability and hyperpolarizability, key indicators of NLO activity . Steps include:

Geometry Optimization : Minimize energy using Gaussian or ORCA software.

Natural Bond Orbital (NBO) Analysis : To evaluate charge transfer and resonance interactions.

Time-Dependent DFT (TD-DFT) : Simulate electronic spectra and excited-state behavior.

Solvent Effects : Incorporate polarizable continuum models (PCM) for accuracy.

Advanced: How can researchers address contradictions in toxicity and ecological impact data for this compound analogs?

Methodological Answer:

When toxicity data are absent or conflicting (e.g., as noted in safety assessments ), adopt tiered testing frameworks:

- In Silico Predictions : Use QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity.

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on human cell lines).

- Ecotoxicity Testing : Use model organisms (e.g., Daphnia magna for aquatic toxicity).

- Uncertainty Factors : Apply OECD guidelines to adjust for data gaps, such as assessment factors of 10–1000 based on endpoint reliability .

Advanced: What experimental designs are optimal for studying α4β2-nicotinic acetylcholine receptor (nAChR) interactions with this compound derivatives?

Methodological Answer:

Pharmacological profiling involves:

- Radioligand Binding Assays : Use -epibatidine to quantify receptor affinity in competitive binding studies .

- Electrophysiology : Patch-clamp techniques on transfected HEK293 cells to measure ion channel activation/inhibition.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in receptor crystal structures (e.g., PDB ID 5KXI).

- Structure-Activity Relationships (SAR) : Synthesize enantiomers (e.g., R/S-prolinol derivatives) to assess stereochemical effects .

Advanced: How can crystallographic data resolve discrepancies in proposed reaction mechanisms for this compound synthesis?

Methodological Answer:

SCXRD can confirm intermediate structures and transition states. For example, trapping reactive intermediates (e.g., sulfonium salts) and analyzing their crystal structures provides mechanistic clarity . Steps include:

- Crystallization Trials : Optimize solvent systems (e.g., DCM/hexane) for single-crystal growth.

- Data Refinement : Use SHELX software to resolve disorder or twinning in crystals .

- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., π-π stacking) influencing reaction pathways.

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

Given limited toxicity data :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation.

- Waste Management : Neutralize acidic/basic byproducts before disposal.

- Emergency Procedures : Maintain spill kits with inert adsorbents (e.g., vermiculite).

Advanced: How do substituents on the phenolic ring influence the bioactivity and stability of this compound derivatives?

Methodological Answer:

Systematic SAR studies using:

- Electron-Withdrawing Groups (EWGs) : Enhance metabolic stability (e.g., –CF in ).

- Hydrogen-Bond Donors (e.g., –OH) : Improve receptor binding via polar interactions .

- Steric Effects : Bulky groups (e.g., 3,4-dimethoxy in ) may reduce enzymatic degradation.

Validate via stability assays (e.g., microsomal incubation) and pharmacokinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.